molecular formula C12H16N10O3 B1589691 6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione CAS No. 68490-66-4

6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione

Cat. No.: B1589691
CAS No.: 68490-66-4
M. Wt: 348.32 g/mol
InChI Key: CFSJAORJCPGPFP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N7.C3H3N3O3/c1-6-12-3-5-16(6)4-2-7-13-8(10)15-9(11)14-7;7-1-4-2(8)6-3(9)5-1/h3,5H,2,4H2,1H3,(H4,10,11,13,14,15);(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSJAORJCPGPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC2=NC(=NC(=N2)N)N.C1(=O)NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70887426
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine (1:1)
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Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68490-66-4
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 6-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (1:1)
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine (1:1)
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine (1:1)
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 6-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine (1:1)
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Preparation Methods

Synthetic Route Overview

The synthesis of 6-[2-(2-Methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine generally involves two major stages:

  • Stage 1: Formation of the 2-methylimidazole derivative
    This step involves synthesizing or procuring 2-methylimidazole, which is then alkylated with an appropriate ethylating agent to introduce the ethyl linker.

  • Stage 2: Attachment to the triazine core
    The alkylated imidazole is reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or related triazine precursors to form the triazine-2,4-diamine structure. This typically proceeds via nucleophilic substitution of chlorine atoms by the amine groups or the imidazole nitrogen under controlled conditions.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Outcome
1 2-Methylimidazole + ethyl halide (e.g., bromoethane) Alkylation under basic conditions (e.g., K₂CO₃ in DMF) at moderate temperature (50-80°C) Formation of 2-(2-methylimidazol-1-yl)ethyl intermediate
2 Intermediate + cyanuric chloride Nucleophilic substitution in polar aprotic solvent (acetone, acetonitrile) at 0-5°C to room temperature Formation of 6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
3 Purification Recrystallization from suitable solvents (ethanol, water) Pure target compound with >98% purity (HPLC)

Reaction Conditions and Optimization

  • Temperature: Controlled low temperatures (0–5°C) during substitution to prevent side reactions; room temperature for alkylation step.
  • Solvents: Polar aprotic solvents such as DMF, acetone, or acetonitrile are preferred for nucleophilic substitutions.
  • Catalysts: No strong catalysts are generally required; however, bases like potassium carbonate facilitate alkylation.
  • Reaction Time: Typically 6–12 hours for complete substitution.
  • Yield: Optimized procedures report high yields (>80%) with controlled stoichiometry and reaction parameters.

Related Preparation of 1,3,5-Triazinane-2,4,6-trione Derivatives

The triazinane-2,4,6-trione core (uracil-like structure) can be prepared separately or modified post-synthesis. For example, 1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione is synthesized by bromination of 1,3,5-triazinane-2,4,6-trione using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform under controlled conditions.

Parameter Typical Conditions Notes
Bromination agent Br₂ or NBS Selective bromination of nitrogen atoms
Solvent Acetic acid, chloroform Facilitates bromination
Temperature Room temperature to 50°C Controlled to avoid over-bromination
Reaction time 4–8 hours Monitored for completeness

This brominated derivative is relevant for further functionalization or as a precursor in combinatorial chemistry libraries.

Research Findings and Analytical Characterization

  • Spectroscopic Techniques:
    • NMR (¹H and ¹³C): Confirms substitution pattern and integrity of imidazole and triazine rings.
    • FT-IR: Identifies characteristic functional groups, including amine and carbonyl stretches.
    • Mass Spectrometry: Confirms molecular weight and purity.
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) is used to resolve the molecular geometry and validate the structure.
  • Purity: Typically >98% by HPLC after recrystallization.

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield Notes
Alkylation of 2-methylimidazole 2-methylimidazole, ethyl halide, K₂CO₃ DMF, 50-80°C, 6-12 h 75-85% Base-catalyzed nucleophilic substitution
Nucleophilic substitution on cyanuric chloride Alkylated imidazole, cyanuric chloride Acetone/ACN, 0-5°C to RT, 6-12 h 80-90% Controlled temperature to avoid side reactions
Bromination of triazinane-2,4,6-trione (related derivative) 1,3,5-triazinane-2,4,6-trione, Br₂ or NBS Acetic acid, RT, 4-8 h High Selective bromination of nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazine ring, leading to new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives.

Scientific Research Applications

Scientific Research Applications

This compound has garnered attention for its potential applications in several fields:

Chemistry

  • Building Block for Complex Molecules : The unique structure allows for the synthesis of more complex heterocyclic compounds.

Biology

  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes due to its structural properties.

Medicine

  • Therapeutic Properties : Explored for antimicrobial and anticancer activities. Studies have indicated its effectiveness against various pathogens and cancer cell lines .

Industry

  • Catalyst Development : Used in chemical processes as a catalyst due to its ability to facilitate reactions efficiently.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Anticancer Research

In vitro studies showed that 6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine inhibited the proliferation of cancer cells in a dose-dependent manner. Further research is ongoing to elucidate the specific pathways involved in this activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Analogous Compounds

6-[2-(2-Methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine vs. Other Triazine-diamine Derivatives

Table 1: Structural and Functional Comparison
Compound (Reference) Substituent at Position 6 Key Properties/Applications Synthesis Method
Target compound 2-(2-Methylimidazol-1-yl)ethyl ECHA-registered; industrial use Not specified
IT1–IT4 Aromatic Schiff base derivatives Graphene interaction (theoretical) Condensation reaction
6-(Methylthio)-derivative Methylthio Agrochemical intermediate Substitution reaction
2-(Chloromethyl)-derivative Chloromethyl Reactive intermediate for crosslinking Halogenation
Methacrylate-linked derivative Methacryloyloxyethyl Polymerizable monomer Esterification

Key Findings:

  • Imidazole vs. Aromatic Substituents: The imidazole group in the target compound may enhance metal-binding capacity compared to IT1–IT4’s aromatic Schiff bases, which exhibit π-π interactions with graphene .
  • Reactivity: The methylthio group () increases hydrophobicity and agrochemical utility, while the chloromethyl derivative () serves as a crosslinking agent.
  • Industrial Relevance: The target compound’s ECHA registration suggests broader regulatory compliance compared to research-focused analogs .

1,3,5-Triazinane-2,4,6-trione vs. Substituted Derivatives

Table 2: Comparative Analysis of Triazinane-trione Derivatives
Compound (Reference) Substituents Synthesis Method Key Properties/Applications Yield
Base compound None (parent structure) Trimerization of isocyanates Precursor for derivatives N/A
Tricyclohexyl derivative Cyclohexyl Cyclohexyl isocyanate trimerization High thermal stability; materials 92%
Tris(2-hydroxyethyl) 2-Hydroxyethyl Nitration/azidation of hydroxyethyl Energetic materials (TAEIC) 92% (nitration)
Tris(isocyanatopentyl) Isocyanatopentyl Reaction mass for polyurethanes Polymer crosslinking Not reported

Key Findings:

  • Substituent Impact:
    • Cyclohexyl Groups (): Enhance hydrophobicity and thermal stability (m.p. >200°C), ideal for high-performance materials.
    • Nitroethyl/Azidoethyl (): Introduce energetic functional groups, with TAEIC exhibiting a low melting point (suitable for melt-cast explosives) .
    • Isocyanatopentyl (): Enable polyurethane formation, highlighting versatility in polymer chemistry.
  • Synthetic Efficiency: Tricyclohexyl derivative synthesis achieves 92% yield under mild conditions, demonstrating scalability .

Biological Activity

The compound 6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine; 1,3,5-triazinane-2,4,6-trione (CAS Number: 38668-46-1) is a heterocyclic compound that integrates both imidazole and triazine structures. This unique combination endows it with a range of biological activities that are of significant interest in medicinal chemistry and related fields.

  • Molecular Formula : C9H13N7
  • Molecular Weight : 219.25 g/mol
  • Melting Point : 253 °C
  • Boiling Point : Predicted at 601.6 ± 57.0 °C
  • Density : 1.53 ± 0.1 g/cm³

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through specific mechanisms:

  • The imidazole ring can coordinate with metal ions and participate in enzymatic reactions.
  • The triazine ring facilitates hydrogen bonding and π-π interactions, which can modulate enzyme or receptor activity .

Antimicrobial Activity

Research indicates that compounds containing triazine structures exhibit notable antimicrobial properties. For instance:

  • A study highlighted the potential of similar triazine derivatives as effective inhibitors against various bacterial strains and fungi .

Anticancer Properties

The anticancer potential of triazine derivatives has been well documented:

  • A series of studies have demonstrated that compounds with similar structural motifs can inhibit tumor growth in vitro. For example, specific derivatives showed significant activity against melanoma cell lines with GI50 values in the low nanomolar range .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor:

  • It has been suggested that the dual functionality of the imidazole and triazine rings allows it to act as a modulator for various enzymes involved in metabolic pathways .

Case Studies

Several studies have investigated the biological activities of compounds related to or derived from 6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine:

StudyFocusFindings
Anticancer ActivityIdentified significant inhibition of melanoma cell growth with a GI50 of 3.3×1083.3\times 10^{-8} M.
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains; potential for development into therapeutic agents.
Enzyme InteractionExplored mechanisms by which the compound modulates enzyme activity through metal ion coordination.

Q & A

Q. Q1: What are the most efficient synthetic routes for preparing 6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine, and how can intermediates be characterized?

A:

  • Synthetic Route : Utilize a multi-step approach involving nucleophilic substitution and coupling reactions. For example, react 2,4-diamino-6-chloro-1,3,5-triazine with 2-(2-methylimidazol-1-yl)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., imidazole protons at δ 7.0–7.5 ppm) and LC-MS (m/z ~290 for the triazine-imidazole intermediate). Final purity can be verified using HPLC with a C18 column and acetonitrile/water gradient .

Q. Q2: How can the structural integrity of 1,3,5-triazinane-2,4,6-trione derivatives be validated post-synthesis?

A:

  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., triazinane ring puckering parameters) .
  • FT-IR Analysis : Identify characteristic carbonyl stretches (C=O at 1680–1720 cm⁻¹) and NH bending modes (1550–1600 cm⁻¹) .

Advanced Synthetic Challenges

Q. Q3: How can researchers address low yields in the coupling of methylimidazole derivatives to the triazine core?

A:

  • Catalyst Optimization : Replace traditional bases with FeCl₃·6H₂O (10 mol%) to enhance nucleophilic substitution efficiency, as demonstrated in analogous triazine-thiourea couplings .
  • Solvent Screening : Test polar aprotic solvents like DMSO or NMP, which improve solubility of imidazole intermediates .

Q. Q4: What strategies mitigate side reactions during the synthesis of hybrid triazine-triazinane systems?

A:

  • Protective Group Chemistry : Temporarily protect amine groups on triazinane-trione with Boc (tert-butoxycarbonyl) to prevent unwanted cross-reactivity during coupling steps .
  • Temperature Control : Maintain reactions below 50°C to avoid decomposition of thermally labile intermediates (e.g., triazinane ring opening) .

Analytical and Mechanistic Studies

Q. Q5: What advanced spectroscopic techniques are critical for studying tautomerism in 1,3,5-triazinane-2,4,6-trione?

A:

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence of NH signals at 100–120°C) to identify tautomeric equilibria .
  • DFT Calculations : Model energy barriers between tautomers using B3LYP/6-31G(d) basis sets to predict dominant forms in solution .

Q. Q6: How can researchers resolve contradictions in reported biological activities of triazine-imidazole hybrids?

A:

  • Dose-Response Profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to establish concentration-dependent activity trends .
  • SAR Studies : Systematically modify substituents (e.g., alkyl chain length on imidazole) to isolate structural contributors to bioactivity .

Biological Evaluation

Q. Q7: What methodologies are recommended for assessing the antimicrobial potential of these compounds?

A:

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Biofilm Inhibition : Quantify reduction in biofilm biomass using crystal violet staining and microplate readers (OD₅₉₀) .

Q. Q8: How can the antitumor mechanism of triazine-triazinane hybrids be elucidated?

A:

  • Apoptosis Assays : Use Annexin V-FITC/PI staining with flow cytometry to detect early/late apoptotic cells .
  • Molecular Docking : Screen against targets like topoisomerase II or EGFR using AutoDock Vina to identify potential binding modes .

Computational and Theoretical Approaches

Q. Q9: What computational tools predict the solubility and stability of these compounds in physiological environments?

A:

  • COSMO-RS Simulations : Calculate partition coefficients (log P) and aqueous solubility using quantum chemically derived σ-profiles .
  • Accelerated Stability Testing : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) .

Interdisciplinary Applications

Q. Q10: How can these compounds be integrated into materials science research?

A:

  • Coordination Polymers : Synthesize metal-organic frameworks (MOFs) using triazine-imidazole ligands and transition metals (e.g., Zn²⁺ or Cu²⁺) for gas storage applications .
  • Photocatalysis : Evaluate H₂ production efficiency under UV-vis light using Pt-loaded triazinane-trione composites .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione

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